molecular formula C23H22FN3S B14998021 7-(3-fluorophenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(3-fluorophenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14998021
M. Wt: 391.5 g/mol
InChI Key: WQEFBZVWCGHVKN-UHFFFAOYSA-N
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Description

7-(3-fluorophenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-fluorophenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with a sulfur-containing reagent to introduce the pentylsulfanyl group. The final step involves the formation of the pyrrolo[2,3-d]pyrimidine core through intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(3-fluorophenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

7-(3-fluorophenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antiviral properties.

Mechanism of Action

The mechanism of action of 7-(3-fluorophenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Properties

Molecular Formula

C23H22FN3S

Molecular Weight

391.5 g/mol

IUPAC Name

7-(3-fluorophenyl)-4-pentylsulfanyl-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H22FN3S/c1-2-3-7-13-28-23-21-20(17-9-5-4-6-10-17)15-27(22(21)25-16-26-23)19-12-8-11-18(24)14-19/h4-6,8-12,14-16H,2-3,7,13H2,1H3

InChI Key

WQEFBZVWCGHVKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC=NC2=C1C(=CN2C3=CC(=CC=C3)F)C4=CC=CC=C4

Origin of Product

United States

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